molecular formula C17H13N3O3 B2666481 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one CAS No. 132603-48-6

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one

Cat. No.: B2666481
CAS No.: 132603-48-6
M. Wt: 307.309
InChI Key: PPHQWNUDYSYGAC-LFIBNONCSA-N
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Description

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is a pyrazoline derivative characterized by a nitrobenzylidene substituent at the 4-position of the pyrazoline ring. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The nitro group (-NO₂) at the para position of the benzylidene moiety in this compound is an electron-withdrawing group (EWG), which enhances charge delocalization and stabilizes reactive intermediates, contributing to its biological efficacy . While structural data for this specific compound remain unreported , its derivatives and analogs have been extensively studied, providing insights into structure-activity relationships (SAR).

Properties

IUPAC Name

(4E)-5-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-16(11-13-7-9-15(10-8-13)20(22)23)17(21)19(18-12)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHQWNUDYSYGAC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one typically involves the condensation of 4-nitrobenzaldehyde with 1-phenyl-3-methyl-2-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and nitrobenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one has been investigated for various biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties, likely through modulation of inflammatory mediators. This activity suggests its use in treating inflammatory conditions.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. It may act by inducing apoptosis in cancer cells or by inhibiting specific enzymes involved in tumor growth .

Structure–Activity Relationship

The presence of the nitro group in this compound is crucial for its biological activity. The electronic properties imparted by the nitro group enhance its interaction with biological targets, making it a valuable compound for further research into structure–activity relationships (SAR) in drug design .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural DifferencesBiological Activity
1-Phenyl-3-methyl-4-(4-amino-benzylidene)-2-pyrazoline-5-oneAmino group instead of nitro groupPotentially different due to electron-donating properties
1-Phenyl-3-methyl-4-(4-chlorobenzylidene)-2-pyrazoline-5-oneChlorine atom instead of nitro groupVaries in reactivity and biological properties
1-Phenyl-3-methyl-4-(4-methoxybenzylidene)-2-pyrazoline-5-oneMethoxy group instead of nitro groupChanges in solubility and biological activity

Case Studies

Several studies have documented the applications and effects of this compound:

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating a significant inhibition zone compared to control substances .

Study on Anticancer Mechanisms

Another study focused on its anticancer properties, revealing that treatment with this compound led to reduced viability in various cancer cell lines, alongside increased markers for apoptosis .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is primarily based on its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Para-substituted EWGs (e.g., NO₂ in the title compound) exhibit stronger activity than meta-substituted analogs (e.g., m-Cl in Compound 2) due to improved resonance stabilization .
  • Group Polarity : Fluorine in HPMpFP enhances polarity and chelation, favoring coordination chemistry applications, whereas nitro groups prioritize radical scavenging .
  • Conjugation : Dibenzylidene derivatives (e.g., AK-1a) show enhanced π-conjugation, improving interactions with biological targets like vitamin-K epoxide reductase (VKOR) .

Anticancer and Antioxidant Activity

  • Title Compound : The nitro group increases reactive oxygen species (ROS) scavenging, correlating with antitumor efficacy. However, specific IC₅₀ values are unreported .
  • Compound 2 : Demonstrates superior anticancer activity (50% reduction in tumor volume in murine models) due to meta-Cl stabilizing nitrogen-centered radicals .
  • HPMpFP : Shows moderate cytotoxicity against HepG2 and MCF-7 cell lines (IC₅₀ = 18–22 μM) via metal chelation .

Antimicrobial Activity

  • Nitrobenzylidene Derivatives: Compounds with para-NO₂ (e.g., title compound) exhibit broad-spectrum antimicrobial activity against S. aureus and P. aeruginosa, comparable to reference drugs .
  • Electron-Donating Groups : Derivatives with methoxy (-OCH₃) or hydroxyl (-OH) substituents show reduced efficacy, highlighting the critical role of EWGs .

Analgesic and Anti-Inflammatory Effects

  • Compound 2 : Reduces inflammation by 65% in carrageenan-induced edema models, outperforming phenylbutazone .
  • AK-1a and AK-2a : Exhibit anticoagulant effects via VKOR inhibition, with docking scores (−9.2 to −10.1 kcal/mol) surpassing warfarin .

Research Findings and SAR Insights

Electron-Withdrawing Groups: Para-substituted EWGs (NO₂, Cl, F) enhance bioactivity by stabilizing radicals and improving target binding .

Halogen Effects : Chlorine at meta positions (Compound 2) balances steric and electronic effects, optimizing antitumor activity .

Conformational Flexibility : Rigid dibenzylidene systems (AK-1a) restrict rotational freedom, enhancing docking precision .

Synthetic Accessibility : The title compound is synthesized via reflux methods, similar to analogs, ensuring scalability .

Biological Activity

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one (commonly referred to as PMNP) is a heterocyclic compound belonging to the pyrazoline family. Its unique structural features, including a nitrobenzylidene group, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PMNP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of PMNP typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-phenyl-3-methyl-2-pyrazoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures, followed by purification through recrystallization.

Chemical Structure

The molecular formula of PMNP is C17H16N3O3C_{17}H_{16}N_{3}O_{3}, with a molecular weight of approximately 307.095 g/mol. Its structural components are significant for its biological activity, particularly the nitro group which can be reduced to form reactive intermediates .

Antimicrobial Activity

Research indicates that PMNP exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

PMNP has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in various models. The anti-inflammatory activity is supported by structure-activity relationship (SAR) analyses indicating that modifications in the nitro group enhance its efficacy .

Anticancer Potential

The anticancer effects of PMNP have garnered significant attention. In vitro assays demonstrate that PMNP can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of PMNP is primarily mediated through its interaction with multiple molecular targets:

  • Reduction of Nitro Group : The nitro group can be reduced to form amino derivatives that participate in redox reactions, influencing cellular signaling pathways.
  • Enzyme Inhibition : PMNP may inhibit specific enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs) .
  • Cellular Interaction : The compound can interact with cellular components leading to oxidative stress and subsequent apoptosis in tumor cells .

Case Study: Anticancer Activity

A study published in PubMed reported that PMNP exhibited significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value of approximately 20 µM. This study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics .

Table: Biological Activity Summary of PMNP

Biological ActivityObserved EffectReference
AntimicrobialEffective against bacteria & fungi
Anti-inflammatoryInhibition of cytokines
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives (e.g., 4-nitrobenzaldehyde-substituted chalcones) with phenylhydrazine in refluxing ethanol or 2-butanol. Key parameters include:

  • Molar ratios : Excess phenylhydrazine (1.5–2.0 eq.) improves cyclization efficiency.
  • Temperature : Reflux at 80–100°C for 6–8 hours ensures complete reaction .
  • Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) yields >70% purity .
    • Data Note : Substituting electron-withdrawing groups (e.g., nitro) on the benzylidene moiety enhances reaction kinetics due to increased electrophilicity of the chalcone carbonyl .

Q. How is the antibacterial activity of this pyrazoline derivative evaluated, and what are the critical controls?

  • Methodological Answer : Antibacterial assays involve:

  • Test strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria cultured in nutrient agar/broth.
  • Compound preparation : Dissolve in DMSO (≤2% v/v) to avoid solvent toxicity .
  • Controls : Tetracycline (positive control), DMSO (solvent control), and untreated media (negative control).
  • MIC determination : Serial dilution (0.5–128 µg/mL) in 96-well plates, incubated at 37°C for 24 hours. Activity is compared to reference antibiotics via inhibition zones .
    • Data Contradiction : Nitro-substituted derivatives show higher activity against Gram-positive bacteria but inconsistent Gram-negative inhibition, possibly due to outer membrane permeability barriers .

Advanced Research Questions

Q. What spectroscopic and computational methods are used to resolve structural ambiguities in substituted pyrazolines?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the benzylidene moiety .
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) and predict electronic properties (e.g., HOMO-LUMO gaps) for correlation with bioactivity .
  • NMR analysis : 1^1H and 13^13C NMR distinguish regioisomers; NOESY confirms spatial proximity of aromatic protons .
    • Critical Insight : Discrepancies in calculated vs. experimental UV-Vis spectra may arise from solvent polarity effects or aggregation states .

Q. How do contradictory bioactivity results arise from substituent variations, and how can they be systematically addressed?

  • Case Study :

  • Observation : 4-Nitrobenzylidene derivatives exhibit potent antibacterial activity, while 4-methoxy analogs show reduced efficacy despite similar synthetic pathways .
  • Hypothesis : Electron-withdrawing nitro groups enhance electrophilicity, promoting target binding, whereas electron-donating methoxy groups reduce reactivity.
  • Validation :

QSAR modeling : Correlate Hammett σ values of substituents with bioactivity.

Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (FabI), a common pyrazoline target. Nitro groups show stronger hydrogen bonding with active-site residues .

  • Recommendation : Pair experimental IC50_{50} values with computational docking to reconcile contradictions .

Q. What are the limitations of in silico models for predicting pharmacokinetic properties of nitro-substituted pyrazolines?

  • Methodological Critique :

  • Lipophilicity (logP) : Predicted logP values (e.g., via ChemAxon) often underestimate experimental shake-flask results due to nitro group solvation effects .
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are poorly modeled for nitroaromatics, necessitating in vitro microsomal assays .
    • Data Gap : Limited ADMET datasets for nitro-pyrazolines require cross-validation with in vivo studies .

Q. How can structure-activity relationships (SARs) guide the design of pyrazoline derivatives with reduced cytotoxicity?

  • SAR Insights :

  • Nitro positioning : Para-nitro substitution on benzylidene minimizes hepatotoxicity compared to ortho-nitro analogs, likely due to reduced reactive oxygen species (ROS) generation .
  • Methyl group role : The 3-methyl group on the pyrazoline ring enhances metabolic stability by sterically shielding the C5-keto group from hydrolytic enzymes .
    • Experimental Design :
  • Cytotoxicity screening : Use MTT assays on HepG2 cells (IC50_{50} thresholds: <10 µM for therapeutic index prioritization) .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in treated cell lines .

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